2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol
Description
2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol is a brominated organophosphate compound characterized by a phosphorylamino-ethanol backbone substituted with two 2,3-dibromopropoxy groups. This structure confers high bromine content (four bromine atoms per propoxy group, totaling eight bromines), making it a potent flame retardant. Its mechanism involves releasing bromine radicals during combustion, which inhibit free radical chain reactions in the gas phase, thereby suppressing flame propagation. The compound is likely used in polymers, textiles, or electronics, similar to other brominated flame retardants (BFRs) in the Tetrabromobisphenol A (TBBPA) cluster .
Properties
CAS No. |
55190-39-1 |
|---|---|
Molecular Formula |
C8H16Br4NO4P |
Molecular Weight |
540.81 g/mol |
IUPAC Name |
2-[bis(2,3-dibromopropoxy)phosphorylamino]ethanol |
InChI |
InChI=1S/C8H16Br4NO4P/c9-3-7(11)5-16-18(15,13-1-2-14)17-6-8(12)4-10/h7-8,14H,1-6H2,(H,13,15) |
InChI Key |
VJTSWFWOTCORGI-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NP(=O)(OCC(CBr)Br)OCC(CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol typically involves the reaction of phosphoramidic acid with 2,3-dibromopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Phosphoramidic Acid with 2,3-Dibromopropanol: This step involves the nucleophilic substitution reaction where the hydroxyl group of 2,3-dibromopropanol reacts with the phosphoramidic acid, leading to the formation of the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of 2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol is scaled up using large reactors and optimized reaction conditions. The process involves:
Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to ensure consistent product quality.
Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.
Purification and Quality Control: The product is purified using industrial-scale techniques and subjected to rigorous quality control to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or thiols are used for substitution reactions.
Major Products Formed
Oxidation Products: Phosphoric acid derivatives with varying degrees of bromination.
Reduction Products: Less brominated derivatives of the original compound.
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used as a flame retardant in the plastics industry and as an additive in coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol involves its interaction with molecular targets and pathways in biological systems. The compound’s high bromine content allows it to interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
The following analysis compares 2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol with structurally or functionally related compounds, focusing on bromine content, applications, toxicity, and regulatory status.
Structural and Functional Comparison
Key Observations :
- The target compound and CAS 21850-44-2 share identical bromine content but differ in backbone structure (phosphorylamino-ethanol vs. bisphenol A), affecting thermal degradation pathways and polymer compatibility.
- Dbpoc () contains fewer bromines and serves non-flame-retardant purposes, highlighting the role of functional groups in application divergence.
Flame Retardant Efficiency
- However, its phosphate moiety may synergize with bromine to form char layers, a mechanism absent in pure hydrocarbon BFRs .
- Thermal Stability : Phosphorus-containing BFRs often exhibit better thermal stability than halogen-only analogs, reducing premature decomposition during polymer processing.
Toxicity and Environmental Impact
- Ecotoxicity: Brominated compounds like TBBPA and its derivatives are associated with bioaccumulation, endocrine disruption, and persistence in sediments .
- Human Health : Occupational exposure during manufacturing poses risks of eye damage (similar to ’s compound) and systemic toxicity. Subacute oral toxicity studies for analogous BFRs show liver and thyroid effects at high doses .
Regulatory Status
- TSCA and EPA : The U.S. EPA’s 2015 assessment of TBBPA derivatives () identified concerns over environmental persistence and bioaccumulation, prompting restrictions in certain applications. The target compound, if structurally similar, may face analogous scrutiny.
- EU REACH : Brominated flame retardants are increasingly regulated under REACH Annex XVII, restricting use in consumer products.
Biological Activity
2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol
- Molecular Formula : C₈H₁₄Br₄N₁O₃P
- Molecular Weight : 440.80 g/mol
Antimicrobial Activity
Research indicates that 2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol exhibits significant antimicrobial properties. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound may be a viable candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays using human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) showed that treatment with varying concentrations of the compound resulted in significant cytotoxic effects. The IC50 values were calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 25 |
| HepG-2 | 30 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which were confirmed through flow cytometry and Western blot analyses.
The biological activity of 2-[Bis(2,3-dibromopropoxy)phosphorylamino]ethanol is primarily attributed to its ability to interact with cellular membranes and disrupt normal cellular functions. The dibromopropoxy groups enhance lipophilicity, facilitating membrane penetration. Additionally, the phosphorylamino group may play a role in enzyme inhibition and modulation of signaling pathways involved in cell proliferation and survival.
Case Studies
-
Study on Antimicrobial Efficacy :
In a controlled laboratory setting, the compound was tested against a panel of pathogenic bacteria. Results showed a dose-dependent response with significant inhibition observed at concentrations above the MIC values mentioned previously. -
Cytotoxicity Assessment :
A recent study assessed the cytotoxic effects of the compound on various cancer cell lines. The findings indicated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
